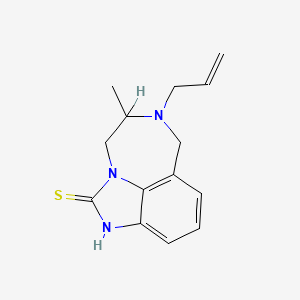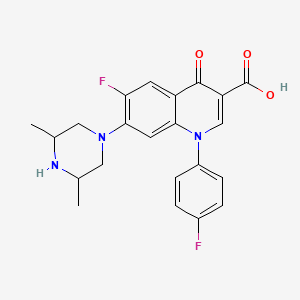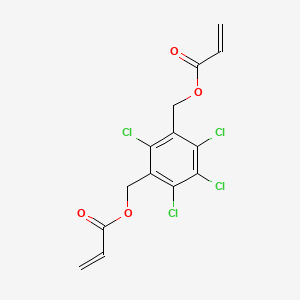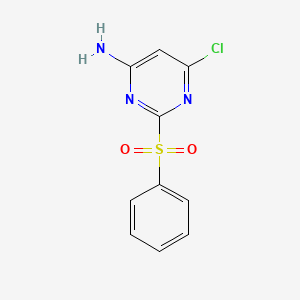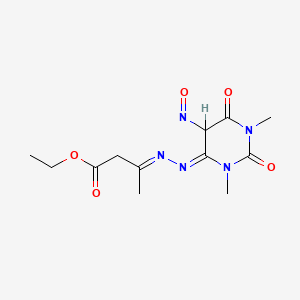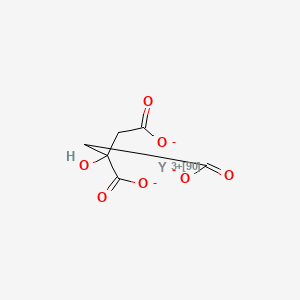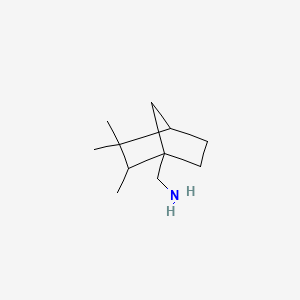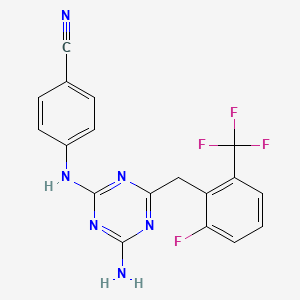
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core substituted with a triazine ring and a fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, which is then functionalized with the fluorinated phenyl group and the benzonitrile moiety. Common reagents used in these reactions include various halogenating agents, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.
Triazine derivatives: Compounds featuring the triazine ring with various functional groups.
Fluorinated aromatic compounds: Molecules with fluorinated phenyl groups, which share some chemical properties.
Uniqueness
Benzonitrile, 4-((4-amino-6-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1,3,5-triazin-2-yl)amino)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
205381-71-1 |
|---|---|
Fórmula molecular |
C18H12F4N6 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
4-[[4-amino-6-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H12F4N6/c19-14-3-1-2-13(18(20,21)22)12(14)8-15-26-16(24)28-17(27-15)25-11-6-4-10(9-23)5-7-11/h1-7H,8H2,(H3,24,25,26,27,28) |
Clave InChI |
ZAWIWXSJNNROPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




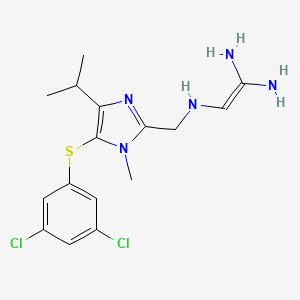
![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)

